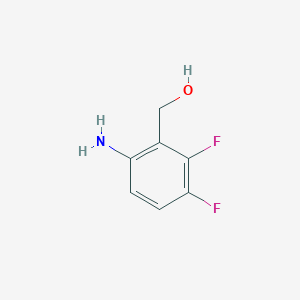

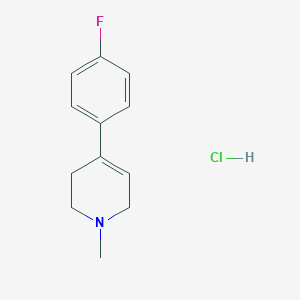

![molecular formula C10H7ClO4S B142125 1,1-二氧代苯并[b]噻吩-2-基甲基氯甲酸酯 CAS No. 135204-19-2](/img/structure/B142125.png)

1,1-二氧代苯并[b]噻吩-2-基甲基氯甲酸酯

描述

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate, also known as Bsmoc-Cl, is a reagent used for amino group protection . It is soluble in all common organic solvents .

Synthesis Analysis

The synthesis of this compound involves the use of diethylaminosulfur trifluoride (DAST) to convert N-methyl amino acids into corresponding acid fluorides. These acid fluorides are then used as coupling agents in the synthesis of dipeptides .Molecular Structure Analysis

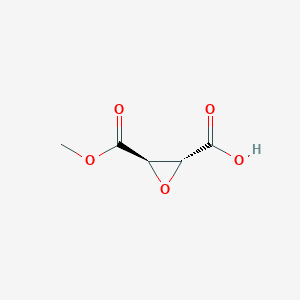

The molecular formula of 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is C10H7ClO4S. It has an average mass of 258.678 Da and a monoisotopic mass of 257.975342 Da .Chemical Reactions Analysis

This compound is used as a base- and nucleophile-sensitive amino-protecting group in peptide coupling. It is more base-labile than Fmoc and can be deprotected by tris (2-aminoethyl)amine (TAEA) .Physical And Chemical Properties Analysis

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate has a melting point of 76-77°C and is soluble in all common organic solvents . Its molecular weight is 258.678 Da .科学研究应用

Peptide Synthesis

This compound is used as an amino-protecting group in peptide synthesis . It is more base-labile than Fmoc, and can be deprotected by tris (2-aminoethyl)amine (TAEA) . This makes it useful in the synthesis of complex peptides where selective deprotection is required .

Base-Sensitive Amino-Protecting Group

The 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is a new base-sensitive amino-protecting group . This property allows it to be used in the synthesis of molecules which incorporate both β-elimination and Michael acceptor sites as protective units .

Synthesis of N-Methyl Amino Acids

This compound can be used in the synthesis of N-methyl amino acids . The N-methyl amino acids are converted into corresponding acid fluorides using diethylaminosulfur trifluoride (DAST) and employed as coupling agents in the synthesis of dipeptides .

Proteomics Research

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is used in proteomics research . It can be used to modify proteins and study their function and structure .

Synthesis of Dipeptides

This compound can be used in the synthesis of dipeptides . The deblocking process involves the use of insoluble piperazino silica as well as the polyamine TAEA .

Synthesis of Base Sensitive Asp-Gly Unit

Applications of 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate chemistry to peptide sequences incorporating the base sensitive Asp-Gly unit gave less contamination due to aminosuccinimide formation than comparable syntheses involving standard Fmoc chemistry .

作用机制

Target of Action

The primary target of 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate, also known as (1,1-Dioxidobenzo[b]thiophen-2-yl)methyl carbonochloridate, is amino acids . This compound is used as an amino-protecting group in peptide coupling .

Mode of Action

This compound acts as a base- and nucleophile-sensitive amino-protecting group in peptide coupling . It is more base-labile than Fmoc, a commonly used amino-protecting group . The protection is removed by tris(2-aminoethyl)amine (TAEA) .

Biochemical Pathways

The compound plays a crucial role in the peptide synthesis pathway . By protecting the amino group, it prevents unwanted side reactions during the coupling of peptide chains .

Pharmacokinetics

Given its reactivity with water , it is likely that it is rapidly metabolized and eliminated from the body. Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The result of the compound’s action is the successful coupling of peptide chains . By protecting the amino group, it allows for the selective coupling of specific amino acids, enabling the synthesis of complex peptides .

Action Environment

The action of this compound is sensitive to environmental factors. It is sensitive to moisture , indicating that it needs to be stored and handled under dry conditions . Its reactivity may also be influenced by temperature and pH .

安全和危害

属性

IUPAC Name |

(1,1-dioxo-1-benzothiophen-2-yl)methyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4S/c11-10(12)15-6-8-5-7-3-1-2-4-9(7)16(8,13)14/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXGPSYADVTJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404321 | |

| Record name | 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |

CAS RN |

135204-19-2 | |

| Record name | 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)